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molecular formula C15H14O3S B1677381 (S)-(+)-Modafinic acid CAS No. 112111-44-1

(S)-(+)-Modafinic acid

Cat. No. B1677381
M. Wt: 274.3 g/mol
InChI Key: QARQPIWTMBRJFX-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07566805B2

Procedure details

A 50 L three-necked round bottom flask equipped with a mechanical stirrer, a 2 L dropping funnel, a nitrogen inlet and an internal temperature probe was charged with benzhydrylthioacetic acid (3.5 kg, 13.54 mol), methanol (14 L) and H2SO4 (72 g) solution in isopropyl alcohol (6.5 L). To this mixture was added 30% H2O2 solution in water (3.75 L) drop wise over 80 minutes maintaining the temperature below 30 degrees C. Reaction mixture was further stirred for 7 hours, which resulted in formation of a crystalline solid. The reaction was monitored using TLC and HPLC. The resulting solid was filtered and washed with water (4.0 L) to give benzhydrylsulfinylacetic acid (2.5 kg) as a colorless solid. The peroxide was quenched with a NaHSO3 solution.
Name
benzhydrylthioacetic acid
Quantity
3.5 kg
Type
reactant
Reaction Step One
Quantity
14 L
Type
reactant
Reaction Step One
Name
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
6.5 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.75 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](CC(O)=S)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[OH:19].O[S:21]([OH:24])(=O)=O.OO.[CH:27]([OH:30])([CH3:29])C>O>[CH:1]([S:21]([CH2:29][C:27]([OH:30])=[O:19])=[O:24])([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
benzhydrylthioacetic acid
Quantity
3.5 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)CC(=S)O
Name
Quantity
14 L
Type
reactant
Smiles
CO
Name
Quantity
72 g
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
6.5 L
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
3.75 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was further stirred for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 50 L three-necked round bottom flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 30 degrees C
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
which resulted in formation of a crystalline solid
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with water (4.0 L)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)S(=O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07566805B2

Procedure details

A 50 L three-necked round bottom flask equipped with a mechanical stirrer, a 2 L dropping funnel, a nitrogen inlet and an internal temperature probe was charged with benzhydrylthioacetic acid (3.5 kg, 13.54 mol), methanol (14 L) and H2SO4 (72 g) solution in isopropyl alcohol (6.5 L). To this mixture was added 30% H2O2 solution in water (3.75 L) drop wise over 80 minutes maintaining the temperature below 30 degrees C. Reaction mixture was further stirred for 7 hours, which resulted in formation of a crystalline solid. The reaction was monitored using TLC and HPLC. The resulting solid was filtered and washed with water (4.0 L) to give benzhydrylsulfinylacetic acid (2.5 kg) as a colorless solid. The peroxide was quenched with a NaHSO3 solution.
Name
benzhydrylthioacetic acid
Quantity
3.5 kg
Type
reactant
Reaction Step One
Quantity
14 L
Type
reactant
Reaction Step One
Name
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
6.5 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.75 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](CC(O)=S)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[OH:19].O[S:21]([OH:24])(=O)=O.OO.[CH:27]([OH:30])([CH3:29])C>O>[CH:1]([S:21]([CH2:29][C:27]([OH:30])=[O:19])=[O:24])([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
benzhydrylthioacetic acid
Quantity
3.5 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)CC(=S)O
Name
Quantity
14 L
Type
reactant
Smiles
CO
Name
Quantity
72 g
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
6.5 L
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
3.75 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was further stirred for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 50 L three-necked round bottom flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 30 degrees C
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
which resulted in formation of a crystalline solid
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with water (4.0 L)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)S(=O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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